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Introduction

Zwitterionic buffers, often referred to as "Good's buffers," are a class of buffering agents critical

to biochemical and biological research.[1][2][3] Developed by Norman Good and his colleagues

between 1966 and 1980, these buffers were designed to overcome the limitations of previously

used buffers, which were often toxic, reactive, or inefficient in the physiological pH range.[1][4]

Zwitterionic buffers are characterized by having both a positive and a negative charge on the

same molecule, resulting in a net neutral charge.[5][6][7] This property, along with others,

makes them ideal for a wide range of biochemical applications by providing stable pH

environments with minimal interference in biological reactions.[3][5][8]

Key characteristics of ideal zwitterionic buffers include:

pKa value between 6.0 and 8.0: This range is where most biological reactions occur.[1][4][8]

High water solubility: Essential for use in aqueous biological systems.[1][4]

Low permeability through biological membranes: This prevents the buffer from accumulating

within cells and interfering with intracellular processes.[3][4]

Minimal interaction with metal ions: Crucial for studying metalloenzymes and other metal-

dependent processes.[3][9]
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Low absorbance in the UV-visible range: Prevents interference with spectrophotometric

assays.[1][10]

Chemical and enzymatic stability: The buffer should not degrade or participate in the

biochemical reactions being studied.[1][4]

This document provides detailed application notes and protocols for the use of common

zwitterionic buffers in various biochemical techniques.

Common Zwitterionic Buffers and Their Properties
The selection of an appropriate zwitterionic buffer is critical for experimental success. The table

below summarizes the properties of several widely used zwitterionic buffers.
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Buffer pKa at 25°C Effective pH Range
Key Characteristics
& Applications

MES 6.10[4] 5.5 - 7.0[11]

Suited for more acidic

conditions; often used

in electrophoresis.[11]

PIPES 6.76[4][12] 6.1 - 7.5[11][12]

Low metal ion binding

capacity; ideal for cell

culture, enzyme

assays, protein

purification, and

electron microscopy.

[11][13]

MOPS 7.14[4] 6.5 - 7.9[14]

Commonly used in

protein purification

and RNA

electrophoresis.[6][14]

HEPES 7.48[4] 6.8 - 8.2[15][16][17]

Widely used in cell

culture, protein

purification, enzyme

reactions, and

molecular biology

experiments like PCR.

[15][16][18][19]

Tricine 8.05[4] 7.4 - 8.8

Used in

electrophoresis for

resolving low

molecular weight

proteins. Binds

divalent cations,

especially Cu2+.[20]

Bicine 8.26[4] 7.6 - 9.0 Used in enzyme

reaction buffers and

electrophoresis;

suitable for low-
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temperature

applications.[20]

CHES 9.49[4] 8.6 - 10.0[20]

Suitable for protein

crystallization and

studies of enzymes

active at higher pH.

[20]

CAPS 10.40[4] 9.7 - 11.1[10][21][22]

Excellent for studying

enzymatic processes

at high pH, Western

blot transfers, and

protein sequencing.

[10][21][23]

Application Notes
Cell Culture
Maintaining a stable physiological pH is crucial for the growth and viability of cells in culture.[16]

[17] While bicarbonate-based buffering systems are common, they require a controlled CO2

environment. Zwitterionic buffers like HEPES are often used as a supplementary or primary

buffering agent because they are not dependent on CO2 levels.[15][19]

HEPES in Cell Culture: HEPES is widely used in cell culture media to maintain a stable pH,

especially during manipulations outside of a CO2 incubator.[15][19] It is effective in a pH

range of 6.8 to 8.2.[15][16] For most cell lines, a final concentration of 10-25 mM HEPES is

sufficient. It is important to note that some studies suggest potential side effects of HEPES,

such as the generation of hydrogen peroxide when exposed to light, which can be toxic to

cells.[24]

Protein Purification and Analysis
The stability and activity of proteins are highly dependent on pH. Zwitterionic buffers are

essential in various stages of protein purification, including cell lysis, chromatography, and

storage.
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Chromatography: Buffers like PIPES and MOPS are frequently used in chromatographic

techniques.[25] For instance, in cation-exchange chromatography, PIPES is suitable for

maintaining a pH below 7.0 to ensure the protein has a net positive charge.[13] Its low metal

ion binding capacity is also advantageous.[13]

Electrophoresis: Zwitterionic buffers are used in the preparation of running and sample

buffers for techniques like SDS-PAGE.[15] HEPES and Tricine are common choices. Tricine-

SDS-PAGE is particularly effective for resolving small proteins and peptides.[20]

Western Blotting: CAPS buffer is often used in transfer buffers for Western blotting,

especially for high molecular weight proteins, due to its high pH buffering range (9.7-11.1).

[10][23]

Enzyme Assays
Enzyme kinetics are highly sensitive to pH changes.[26] Zwitterionic buffers are ideal for

enzyme assays because they are biochemically inert and maintain a stable pH without

interfering with the reaction.[1][26]

Advantages in Enzyme Kinetics: Buffers like HEPES and PIPES are excellent choices for

enzyme assays due to their negligible interference in the UV/Visible range and low

propensity to bind metal ions, which is critical for the activity of metalloenzymes.[9][13][26]

The choice of buffer should be based on the optimal pH for the specific enzyme being

studied.[26]

Molecular Biology
Zwitterionic buffers are also widely used in various molecular biology applications to provide a

stable pH environment.[15][19]

Nucleic Acid Experiments: HEPES is used in buffers for DNA and RNA extraction to prevent

degradation.[15][19] It is also used in PCR and qPCR to ensure pH stability, which can

improve amplification efficiency.[15][18]

RNA Electrophoresis: MOPS is a common component of running buffers for denaturing

agarose gel electrophoresis of RNA due to its ability to maintain a stable pH in the desired

range (around 7.0).[6]
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Protein Crystallography
Successful protein crystallization requires screening a wide range of conditions, including

different buffers and pH values, to find the optimal conditions for crystal formation.[27][28]

Zwitterionic buffers are frequently used in these screening kits.

Screening and Optimization: Buffers such as HEPES, MES, MOPS, PIPES, and CHES are

suitable for protein crystallization studies.[29] They help maintain protein homogeneity,

solubility, and stability, which are critical for obtaining high-quality crystals.[27][30] The low

metal-binding capacity of many zwitterionic buffers is also beneficial in preventing unwanted

interactions that could inhibit crystallization.[11]

Experimental Protocols
Protocol 1: Supplementing Cell Culture Medium with
HEPES
Objective: To prepare a cell culture medium containing HEPES buffer for stable pH

maintenance.

Materials:

Basal cell culture medium (e.g., DMEM, RPMI-1640)

1 M HEPES stock solution, sterile-filtered

Sterile serological pipettes and tubes

Laminar flow hood

Procedure:

In a laminar flow hood, transfer the desired volume of basal cell culture medium to a sterile

container.

To achieve a final concentration of 10-25 mM HEPES, add the appropriate volume of the 1 M

HEPES stock solution. For example, to prepare 500 mL of medium with 25 mM HEPES, add

12.5 mL of the 1 M HEPES stock solution.
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Gently mix the medium.

If necessary, adjust the pH of the final medium to the desired value (typically 7.2-7.4) using

sterile 1 N NaOH or 1 N HCl.

The supplemented medium is now ready for use. Store at 4°C.

Protocol 2: Cation-Exchange Chromatography using
PIPES Buffer
Objective: To purify a protein with a high isoelectric point (pI) using cation-exchange

chromatography.

Materials:

PIPES buffer components (PIPES free acid, NaOH or KOH)

NaCl

Cation-exchange chromatography column and system

Cell lysate containing the target protein

Spectrophotometer or protein assay reagents

Procedure:

Buffer Preparation:

Binding Buffer: Prepare a 20 mM PIPES buffer, pH 6.5.

Elution Buffer: Prepare a 20 mM PIPES buffer, pH 6.5, containing 1 M NaCl.

Filter both buffers through a 0.22 µm filter.

Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of

Binding Buffer.
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Sample Loading: Load the cell lysate onto the equilibrated column.

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound

proteins.

Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20

column volumes. This gradual increase in salt concentration will displace the protein from the

resin.[13]

Fraction Collection: Collect fractions throughout the elution gradient.[13]

Analysis: Analyze the collected fractions for the presence of the target protein using SDS-

PAGE and a protein concentration assay.[13]

Protocol 3: General Enzyme Kinetics Assay
Objective: To determine the kinetic parameters of an enzyme using a zwitterionic buffer.

Materials:

Zwitterionic buffer (e.g., 1 M HEPES stock solution, pH 7.5)

Enzyme stock solution

Substrate stock solution

Cofactors (if required)

Spectrophotometer or other detection instrument

Procedure:

Reagent Preparation:

Prepare an assay buffer by diluting the stock zwitterionic buffer to the desired final

concentration (e.g., 50 mM HEPES, pH 7.5).

Prepare serial dilutions of the substrate in the assay buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/pdf/PIPES_Buffer_A_Comprehensive_Technical_Guide_for_Biochemical_Applications.pdf
https://www.benchchem.com/pdf/PIPES_Buffer_A_Comprehensive_Technical_Guide_for_Biochemical_Applications.pdf
https://www.benchchem.com/pdf/PIPES_Buffer_A_Comprehensive_Technical_Guide_for_Biochemical_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup:

In a microplate or cuvette, add the assay buffer.

Add the substrate at various concentrations.

Add any necessary cofactors.

Initiating the Reaction: Add the enzyme to the mixture to start the reaction.

Data Acquisition: Immediately measure the change in absorbance or fluorescence over time

at the appropriate wavelength.

Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress

curves. Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Protocol 4: Preparation of 10x MOPS Running Buffer for
RNA Electrophoresis
Objective: To prepare a concentrated stock solution of MOPS running buffer for denaturing

agarose gel electrophoresis of RNA.[6]

Materials:

MOPS (free acid)

Sodium Acetate (anhydrous)

EDTA disodium salt, dihydrate

Nuclease-free water

10 M NaOH

Procedure:
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To prepare 1 L of 10x MOPS running buffer, add the following to 800 mL of nuclease-free

water:

41.8 g of MOPS (final concentration 200 mM)

8.2 g of sodium acetate (final concentration 100 mM)[6]

3.72 g of EDTA (final concentration 10 mM)[6]

Stir until all components are completely dissolved.[6]

Adjust the pH to 7.0 with 10 M NaOH.[6]

Bring the final volume to 1 L with nuclease-free water.[6]

Sterilize the solution by passing it through a 0.22 µm filter.[6]

Store the 10x stock solution at room temperature, protected from light. The solution may turn

yellow over time, but this does not significantly affect its performance.[6] For use, dilute 1:10

in nuclease-free water.

Protocol 5: Western Blot Transfer Buffer with CAPS
Objective: To prepare a transfer buffer using CAPS for the efficient transfer of high molecular

weight proteins.

Materials:

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid)

Methanol

Deionized water

Procedure:

To prepare 1 L of 1x CAPS transfer buffer (10 mM CAPS, 10% methanol), add the following

to 800 mL of deionized water:
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2.21 g of CAPS

Adjust the pH to 11.0 with NaOH.

Add 100 mL of methanol.

Bring the final volume to 1 L with deionized water.

The buffer is now ready for use in Western blot transfers.
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Caption: A logical workflow for selecting an appropriate zwitterionic buffer.
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Protein Purification using Cation-Exchange Chromatography
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Caption: Workflow for cation-exchange chromatography using PIPES buffer.
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Signaling Pathway with a Metal-Dependent Kinase
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Caption: A signaling pathway involving a metal-dependent kinase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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